5-Fluoro-2-methylisonicotinonitrile
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Overview
Description
5-Fluoro-2-methylisonicotinonitrile is a fluorinated organic compound with the molecular formula C7H5FN2. It is a derivative of isonicotinonitrile, where a fluorine atom is substituted at the 5th position and a methyl group at the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylisonicotinonitrile can be achieved through several methods. One common approach involves the fluorination of 2-methylisonicotinonitrile using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure safety and efficiency. For example, the nitration of fluorinated benzotrifluoride derivatives in a continuous-flow millireactor system has been reported to achieve high yields and improved safety profiles .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Fluoro-2-methylisonicotinonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials.
Biological Studies: It can be used as a probe in biological assays to study enzyme interactions and other biochemical processes
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylisonicotinonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methylisonicotinonitrile
- 5-Fluoro-2-nitrobenzotrifluoride
- Fluoropyridines
Comparison
Compared to other fluorinated pyridines, 5-Fluoro-2-methylisonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications, such as the synthesis of specialized pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C7H5FN2 |
---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
5-fluoro-2-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5FN2/c1-5-2-6(3-9)7(8)4-10-5/h2,4H,1H3 |
InChI Key |
IEGGSIYHDWJFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)F)C#N |
Origin of Product |
United States |
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